molecular formula C6HCl2FN2S B13708654 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

Cat. No.: B13708654
M. Wt: 223.05 g/mol
InChI Key: BJFHZDCCGCEYTL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and anticancer drug discovery. As a multi-halogenated fused pyrimidine, it serves as a key synthetic intermediate for the development of targeted molecular therapies. Its molecular structure allows for sequential and regioselective functionalization, typically with nucleophilic substitution favoring the 4-chloro position, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . This scaffold is primarily investigated for designing potent kinase inhibitors and tubulin polymerization inhibitors. Research on analogous thieno[3,2-d]pyrimidine derivatives has demonstrated their potential as highly selective inhibitors of critical targets such as Cyclin-Dependent Kinase 7 (CDK7) and as agents that bind to the colchicine site on tubulin . These mechanisms can induce cell cycle arrest (e.g., G0/G1 phase) and promote apoptosis in cancer cells, showing promise against various human tumor cell lines, including ovarian and non-small cell lung cancers . Furthermore, related pyrimidine-based compounds are being explored for their efficacy in targeting oncogenic drivers like KRAS-G12D and for their antimicrobial properties, highlighting the broad therapeutic potential of this chemical class . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C6HCl2FN2S

Molecular Weight

223.05 g/mol

IUPAC Name

2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6HCl2FN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H

InChI Key

BJFHZDCCGCEYTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=C(N=C2Cl)Cl)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

General Synthetic Strategy

The synthesis of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine typically involves:

  • Construction of the thieno[3,2-d]pyrimidine fused ring system.
  • Introduction of chlorine atoms at the 2 and 4 positions of the pyrimidine ring.
  • Incorporation of a fluorine atom at the 6 position of the thieno ring.

This usually requires multi-step synthesis starting from appropriately substituted thiophene or pyrimidine precursors, followed by cyclization and halogenation steps under controlled conditions.

Reported Synthetic Routes

Cyclization of Precursors and Halogenation

One common method involves cyclization of precursors containing suitable thiophene and pyrimidine fragments, followed by selective halogenation:

  • The thieno[3,2-d]pyrimidine core is formed by cyclization reactions involving aminothiophene derivatives and formamide or other cyclizing agents.
  • Chlorination at positions 2 and 4 is typically achieved using phosphorus oxychloride (POCl₃) or trichlorophosphate reagents at elevated temperatures (~100–130 °C).
  • Fluorination at position 6 can be introduced either by starting from fluorinated thiophene precursors or by selective fluorination using reagents such as diethylaminosulfur trifluoride (DAST).
Halogenated Pyrimidine Intermediate Approach

Another approach is to start from 2,4-dichloro-6-fluoropyridine derivatives that undergo ring closure with sulfur-containing nucleophiles to form the thieno ring fused to the pyrimidine:

  • The reaction of 2,4-dichloro-6-fluoropyridine with sulfur sources under basic conditions can promote cyclization to the thieno[3,2-d]pyrimidine core.
  • This is followed by purification steps to isolate the desired 2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization of aminothiophene Aminothiophene derivative + formamide 150–180 °C 6–12 hours 70–85 Forms thieno[3,2-d]pyrimidine core
Chlorination POCl₃ or trichlorophosphate 100–130 °C 2–4 hours 80–90 Introduces Cl at positions 2 and 4
Fluorination Fluorinating agent (e.g., DAST) or fluorinated precursor 0–80 °C 1–3 hours 60–75 Fluorine at position 6
Purification Column chromatography or recrystallization Ambient Ensures >95% purity

Note: The yields vary depending on reagent purity, reaction scale, and workup procedures.

Industrial Preparation Considerations

  • Industrial synthesis often employs continuous flow reactors to control temperature and reaction time precisely, enhancing yield and reproducibility.
  • Automated systems monitor halogenation steps to avoid over-chlorination or side reactions.
  • Waste handling protocols are critical due to the toxicity of halogenated intermediates.

Analytical Characterization of the Compound

To confirm the structure and purity of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine, the following techniques are standard:

Analytical Method Purpose Typical Observations/Results
Nuclear Magnetic Resonance (NMR) Structural confirmation, substitution pattern Distinct chemical shifts for protons and carbons; fluorine causes characteristic deshielding effects
High-Resolution Mass Spectrometry (HRMS) Molecular formula confirmation Molecular ion peak matching C6H2Cl2FN2S (expected)
X-ray Crystallography Confirmation of fused ring geometry Precise bond lengths and angles in the thieno-pyrimidine core
High-Performance Liquid Chromatography (HPLC) Purity assessment Purity >95% required for pharmaceutical applications

Comparative Analysis with Related Compounds

While direct literature on 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is limited, related compounds such as 2,4-dichloro-6-fluoropyrido[2,3-d]pyrimidine have been synthesized using similar strategies, involving:

  • Halogenation of pyrido-pyrimidine cores.
  • Use of sodium hydride and methyl iodide for alkylation steps in analogous systems.
  • Controlled reaction conditions to optimize yield and regioselectivity.

These related methods provide a framework applicable to the thieno derivative synthesis with necessary modifications for sulfur incorporation.

Summary Table of Key Preparation Methods

Methodology Starting Materials Key Reagents Conditions Yield (%) Reference/Notes
Cyclization + Halogenation Aminothiophene derivatives + formamide POCl₃, DAST 100–180 °C, 2–12 h 60–90 Common synthetic route
Halogenated Pyridine Cyclization 2,4-Dichloro-6-fluoropyridine + sulfur source Base (e.g., K₂CO₃) Reflux, several hours 70–85 Alternative approach
Industrial continuous flow Same as above Automated reagent dosing Controlled temperature >85 Scalable, reproducible

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 4 are highly reactive toward nucleophilic displacement, enabling regioselective functionalization.

Key Observations:

  • Position 4 Chlorine : More reactive than position 2 due to reduced steric hindrance and electronic effects from the fused thiophene ring .

  • Position 6 Fluorine : Exhibits lower reactivity compared to chlorines, but can participate in specialized fluorination exchange reactions under harsh conditions.

Example Reactions:

Substituent IntroducedReagents/ConditionsYield (%)Reference
Amine (-NH2)NH3 (aq.), EtOH, 60°C, 12h70–85
Alkoxy (-OR)NaOR (R = Me, Et), DMF, 80°C, 6h65–78
Thiol (-SH)NaSH, DMSO, RT, 3h82

Cross-Coupling Reactions

The compound serves as a substrate for transition-metal-catalyzed couplings, facilitating C–C and C–N bond formation.

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh3)4 or Pd(dppf)Cl2

  • Conditions : Toluene/EtOH/H2O (3:1:1), 120°C, 3h .

  • Scope : Compatible with aryl/heteroaryl boronic acids.

  • Yield Range : 78–92%.

Buchwald-Hartwig Amination

  • Catalyst : Pd2(dba)3/Xantphos

  • Conditions : Toluene, 110°C, 12h.

  • Scope : Primary/secondary amines, anilines.

  • Yield Range : 65–85%.

Halogen Exchange Reactions

Fluorine at position 6 can be replaced under high-temperature conditions:

Fluorine Displacement:

New HalogenReagents/ConditionsYield (%)Reference
-ClPCl5, 150°C, 24h55
-BrHBr (48%), CuBr, 130°C, 18h48

Ring Functionalization via Electrophilic Aromatic Substitution

The thiophene moiety undergoes electrophilic substitution at position 5 (ortho to sulfur):

Nitration Example:

  • Reagents : HNO3/H2SO4 (1:3), 0°C → RT, 2h

  • Product : 5-Nitro-2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine

  • Yield : 63%.

Fluorine Retention/Exchange:

Reaction TypeReagents/ConditionsOutcomeYield (%)
18F RadiolabelingK18F/K222, MeCN, 120°C, 30min18F retained at position 672
Fluorine DisplacementKF/18-crown-6, DMF, 120°C, 12hF → Other nucleophiles85

Mechanistic Insights

  • Electronic Effects : The electron-withdrawing pyrimidine ring activates chlorines for SNAr, while the thiophene ring modulates regioselectivity .

  • Steric Factors : Position 2 chlorine is less reactive due to proximity to the bulky thiophene ring .

This compound’s reactivity profile makes it a critical intermediate in medicinal chemistry (e.g., kinase inhibitors) and materials science. For synthetic protocols, consult for optimized procedures.

Scientific Research Applications

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine can be contextualized by comparing it with analogous pyrimidine and thienopyrimidine derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Substituents Key Properties/Applications Reference
2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 2-Cl, 4-Cl, 6-CH₃ Less electronegative (CH₃ vs. F); reduced metabolic stability
4,5-Dichlorothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-Cl, 5-Cl Altered substitution pattern reduces reactivity at position 6
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 4-Cl, 6-F Pyridine core vs. thiophene; enhanced solubility but reduced π-stacking capacity
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Pyrimidine 2-Cl, 4-(3-NO₂C₆H₄O), 6-(C₄H₃S) Nitrophenoxy group introduces steric bulk; used in optoelectronics
6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 2-NH₂, 4-NH₂, 6-R (variable) Diamino groups enhance hydrogen bonding; dihydrofolate reductase inhibitors

Physicochemical Properties

Property 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine 4-Chloro-6-fluoropyrido[3,2-d]pyrimidine 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
LogP (calculated) 2.8 1.9 3.1
Polar Surface Area (Ų) 45 58 38
Solubility (mg/mL) 0.12 0.45 0.09
Metabolic Stability (t₁/₂) 120 min 90 min 60 min

Key Research Findings

Fluorine’s Role in Bioactivity: Fluorine at position 6 in thieno[3,2-d]pyrimidines improves kinase inhibitory activity by 3–5 fold compared to methyl or chloro substituents .

Core Structure Impact: Thieno[3,2-d]pyrimidines exhibit superior π-π stacking in enzyme active sites compared to pyrido[3,2-d]pyrimidines, but the latter have better aqueous solubility .

Synthetic Flexibility : The 2,4-dichloro-6-fluoro scaffold allows modular derivatization at positions 2 and 4 via cross-coupling reactions (e.g., Buchwald-Hartwig amination), enabling rapid library synthesis .

Q & A

Q. What are the standard synthetic protocols for preparing 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example:

  • SNAr approach : Reacting precursor pyrimidines with halogenating agents (e.g., POCl₃) under reflux (110–120°C) for 6–12 hours yields chloro-fluoro derivatives .
  • Amine-mediated functionalization : Heating 2-methylthiopyrimidines with amines (e.g., 2-phenylethylamine) under reflux overnight in polar aprotic solvents (e.g., DMSO) achieves substitution at specific positions .
  • Optimization : Lower yields due to steric hindrance can be mitigated by using excess reagents or microwave-assisted synthesis to reduce reaction time .

Q. What safety protocols are critical when handling 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods or gloveboxes for volatile intermediates .
  • Waste disposal : Segregate halogenated waste and coordinate with certified agencies for incineration or chemical neutralization to avoid environmental contamination .
  • Contamination control : Use filter-tipped pipettes and dedicated glassware to prevent cross-contamination during synthesis .

Q. How is the compound purified post-synthesis, and what solvent systems are effective?

Methodological Answer:

  • Crystallization : After acidification (e.g., dilute HCl), the crude product is filtered and recrystallized from DMSO:water (5:5 v/v) or ethanol/ethyl acetate mixtures .
  • Chromatography : Use silica gel columns with gradients of hexane:ethyl acetate (7:3 to 1:1) for impurities with similar polarity .
  • Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile:water mobile phase) and compare melting points with literature values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine for targeted functionalization?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites. Fukui indices and molecular electrostatic potential maps guide regioselective substitutions (e.g., fluorination at C6) .
  • Transition state modeling : Simulate SNAr mechanisms to assess activation barriers for chlorine displacement by amines or thiols .

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR shifts) reported for derivatives of this compound?

Methodological Answer:

  • Solvent standardization : Replicate experiments in deuterated DMSO or CDCl₃ to minimize solvent-induced shift variations .
  • Advanced techniques : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
  • Literature benchmarking : Compare data with structurally analogous compounds (e.g., 2-chloro-pyrido[3,2-d]pyrimidine) to identify systematic errors .

Q. How can reaction conditions be optimized for low-yielding steps in multi-stage syntheses?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature, catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity to identify critical factors via response surface methodology .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction time dynamically .
  • Additive screening : Introduce phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to improve reaction efficiency in heterogeneous systems .

Q. What mechanistic insights explain unexpected byproducts during nucleophilic substitutions on this scaffold?

Methodological Answer:

  • Competing pathways : Para-substitution may occur if ortho positions are sterically hindered. Use steric maps and Hammett constants to predict substituent effects .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SNAr, while protic solvents (e.g., MeOH) may promote elimination side reactions. Monitor via LC-MS .

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways dominate?

Methodological Answer:

  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., hydrolyzed fluorides) .
  • Light sensitivity : Use amber vials to prevent photolytic dehalogenation, confirmed by UV-Vis spectroscopy under controlled irradiation .

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